REACTION_SMILES
|
[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[OH:16][C:17](=[O:18])[C:19]([Cl:20])([Cl:21])[Cl:22]>>[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[O:16]=[C:17]([OH:18])[C:19]([Cl:20])([Cl:21])[Cl:22]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOCC
|
Name
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CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[OH:16][C:17](=[O:18])[C:19]([Cl:20])([Cl:21])[Cl:22]>>[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[O:16]=[C:17]([OH:18])[C:19]([Cl:20])([Cl:21])[Cl:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |